![molecular formula C7H5N3O2 B12921757 9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one CAS No. 123420-39-3](/img/structure/B12921757.png)
9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes . This reaction is typically carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the resulting pyridopyrimidine derivatives . Industrial production methods often involve similar multicomponent reactions due to their efficiency and high atom economy .
Chemical Reactions Analysis
9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Alkylation: Alkylation at the oxygen atom can be achieved using alkyl halides in the presence of a base.
Scientific Research Applications
9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of pathogenic bacteria by interfering with their cellular processes . The compound’s antitumor and anti-inflammatory effects are likely due to its interaction with specific enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one can be compared with other similar compounds such as:
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: This compound shares a similar structure but differs in its biological activity and chemical reactivity.
Pyrimido[1,6-c]pyrimidine: Another related compound with distinct biological properties and synthetic routes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
123420-39-3 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
9-hydroxypyrimido[1,6-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O2/c11-5-3-8-4-10-6(12)1-2-9-7(5)10/h1-4,11H |
InChI Key |
SORNEZISJWEFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=CN2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)
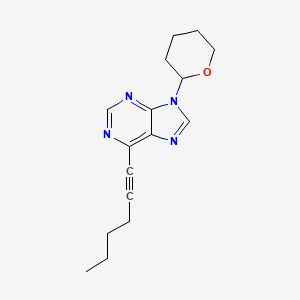
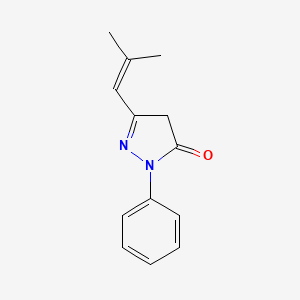
![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
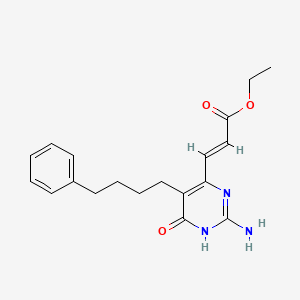
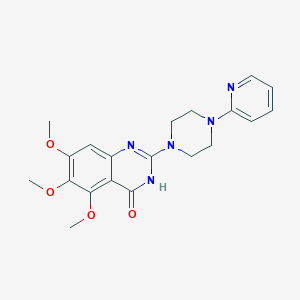
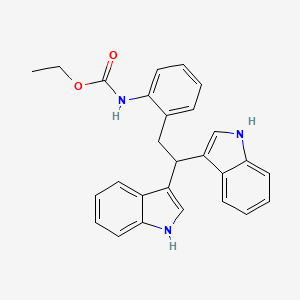

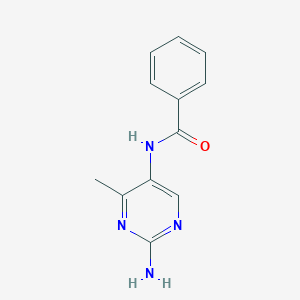
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
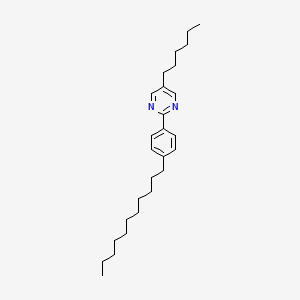
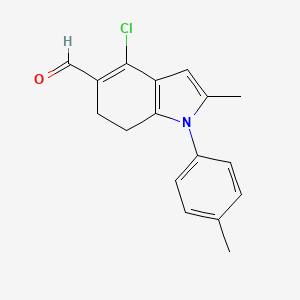

![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
